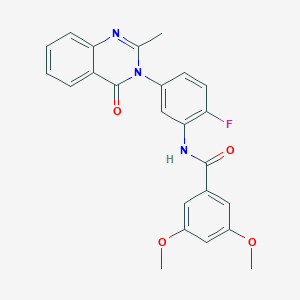

![molecular formula C13H12N4 B2706186 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine CAS No. 1181669-30-6](/img/structure/B2706186.png)

3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine involves several methods. One approach is the condensation of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline under ethanol in the presence of AC-SO3H as a catalyst . Other synthetic strategies have also been explored, and their advantages and drawbacks are considered .

Molecular Structure Analysis

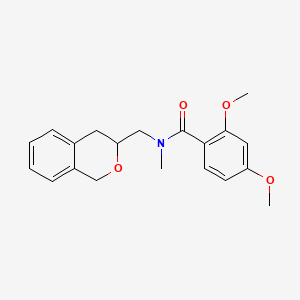

The molecular structure of 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine consists of a pyrazolo[3,4-b]pyridine core with a methyl group at position 3 and a phenyl group at position 1. The nitrogen atoms in the pyrazole ring contribute to its aromaticity, and the phenyl substituent enhances its lipophilicity. The overall structure is planar, allowing for potential interactions with biological targets .

Physical And Chemical Properties Analysis

科学的研究の応用

Synthesis Methods

- Efficient Synthesis in Ionic Liquid : A series of derivatives were synthesized using 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine, highlighting an eco-friendly approach with high yields under mild conditions (Shi, Zhou, & Liu, 2010).

- Microwave-Assisted Synthesis : Utilizing microwave irradiation, this method efficiently synthesizes pyrazolo[3,4-b]pyridine derivatives, demonstrating a practical approach for N-fused heterocyclic compounds (Polo et al., 2017).

Catalysis and Green Chemistry

- Nanomagnetic Catalyst Application : Innovative use of nanomagnetic particles as a catalyst for synthesizing pyrazolo[3,4-b]pyridine derivatives, emphasizing recyclability and eco-friendliness (Afsar et al., 2018).

- Green Synthesis in Water : Demonstrates an environmentally friendly synthesis of indeno[2,1-e]pyrazolo[5,4-b]pyridines, using water as a solvent under microwave irradiation (Shi et al., 2008).

Biological and Medicinal Applications

- Anticancer Potential : Exploration of novel alkyl amide functionalized pyrazolo[3,4-b]pyridine derivatives for their anticancer activity, showing promise in micro molar concentrations (Chavva et al., 2013).

- Antibacterial Properties : Investigation into the antibacterial effectiveness of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids, indicating potential as antibacterial agents (Maqbool et al., 2014).

Novel Compound Synthesis

- Triazole Tagged Derivatives for Cytotoxic Activity : Development of 1,2,3-triazole tagged pyrazolo[3,4-b]pyridine derivatives, tested for cytotoxic activity against human cancer cell lines (Kurumurthy et al., 2014).

Spectroscopic Analysis

- Structural and Vibrational Spectra Studies : Theoretical and experimental studies on the structure and vibrational spectra of related pyrazolo[3,4-b]pyridine derivatives, providing insights into their molecular characteristics (Bahgat, Jasem, & El‐Emary, 2009).

特性

IUPAC Name |

3-methyl-1-phenylpyrazolo[3,4-b]pyridin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4/c1-9-12-7-10(14)8-15-13(12)17(16-9)11-5-3-2-4-6-11/h2-8H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJNNMWSYRCMPIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=C(C=N2)N)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

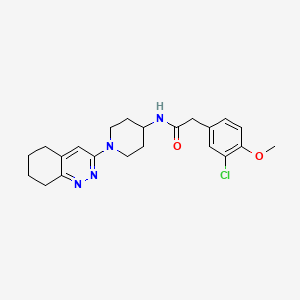

![1-(3,4-Dimethoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2706105.png)

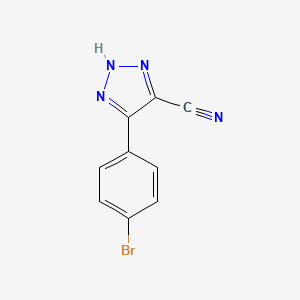

![3-[(3-chlorophenyl)sulfonyl]-N-(2-phenylethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2706112.png)

![N-(2-methylquinolin-4-yl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2706115.png)

![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B2706116.png)

![2-((4-chlorophenoxy)methyl)-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B2706117.png)

![2-cyano-N-(2-phenoxyphenyl)-3-{4-[(pyridin-4-yl)methoxy]phenyl}prop-2-enamide](/img/structure/B2706120.png)

![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone](/img/structure/B2706121.png)

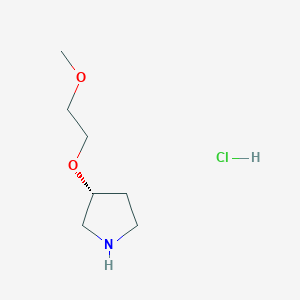

![[(1S,2R)-2-Pyrrolidin-1-ylcyclopentyl]methanamine](/img/structure/B2706122.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide](/img/structure/B2706123.png)